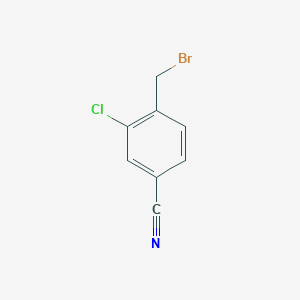

4-(Bromomethyl)-3-chlorobenzonitrile

CAS No.: 21924-83-4

Cat. No.: VC5599864

Molecular Formula: C8H5BrClN

Molecular Weight: 230.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21924-83-4 |

|---|---|

| Molecular Formula | C8H5BrClN |

| Molecular Weight | 230.49 |

| IUPAC Name | 4-(bromomethyl)-3-chlorobenzonitrile |

| Standard InChI | InChI=1S/C8H5BrClN/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2 |

| Standard InChI Key | OWKYKQSLKAJOBT-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C#N)Cl)CBr |

Introduction

Chemical Identity and Structural Properties

4-(Bromomethyl)-3-chlorobenzonitrile (CHBrClN) belongs to the benzonitrile family, featuring a benzene ring substituted with a nitrile group (-CN), a bromomethyl (-CHBr) group at position 4, and a chlorine atom at position 3. The molecular weight is 230.49 g/mol, calculated from its formula. Key structural attributes include:

-

Electron-withdrawing effects: The nitrile group deactivates the aromatic ring, directing electrophilic substitutions to specific positions.

-

Steric and electronic influences: The bromomethyl group introduces steric bulk and serves as a leaving group in nucleophilic substitution reactions.

A comparative analysis with related compounds highlights distinct features:

The bromomethyl group enhances reactivity compared to simple bromo- or chloro-substituted analogs, enabling diverse functionalization pathways.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 4-(Bromomethyl)-3-chlorobenzonitrile typically involves bromination of 3-chloro-4-methylbenzonitrile. A proposed method includes:

-

Bromination of 3-Chloro-4-methylbenzonitrile:

-

Reactant: 3-Chloro-4-methylbenzonitrile treated with bromine (Br) or N-bromosuccinimide (NBS).

-

Solvent: Carbon tetrachloride (CCl) or dichloromethane (CHCl).

-

Catalyst: Light or radical initiators (e.g., AIBN) for controlled benzylic bromination.

-

Reaction:

-

Yield optimization requires stoichiometric control and inert atmospheres to prevent polybromination .

-

Industrial Scaling Challenges

-

Safety: Bromine’s toxicity and corrosivity necessitate closed systems and corrosion-resistant reactors.

-

Purification: Distillation or recrystallization from ethanol/water mixtures isolates the product (>95% purity).

-

Environmental compliance: Bromide byproducts require neutralization and hazardous waste protocols .

Physicochemical Properties

While experimental data for 4-(Bromomethyl)-3-chlorobenzonitrile is sparse, extrapolations from analogs suggest:

-

Melting Point: ~75–80°C (lower than 4-Bromo-3-chlorobenzonitrile’s 80–81°C due to bromomethyl’s steric effects) .

-

Boiling Point: ~265–270°C at 760 mmHg (similar to brominated benzonitriles).

-

Density: ~1.8 g/cm (higher than 4-Bromo-3-chlorobenzonitrile’s 1.7 g/cm due to added methylene group).

-

Solubility: Low in water (<0.1 g/L); soluble in organic solvents (e.g., DMF, THF, acetone).

Chemical Reactivity and Applications

Nucleophilic Substitution

The bromomethyl group undergoes facile substitution with nucleophiles (e.g., amines, thiols):

This reactivity is exploited in drug synthesis, such as antimalarial or anticancer agents .

Coupling Reactions

The nitrile group participates in:

-

Cyano hydrolysis: Conversion to carboxylic acids or amides under acidic/basic conditions.

-

Palladium-catalyzed cross-couplings: Suzuki-Miyaura reactions to form biaryl structures.

Pharmaceutical Applications

-

Intermediate in kinase inhibitors: The nitrile and halogen motifs are prevalent in tyrosine kinase inhibitors (e.g., imatinib analogs).

-

Antiparasitic agents: Structural analogs show efficacy against Trypanosoma species .

Regulatory and Environmental Considerations

-

Storage: Inert atmospheres, away from oxidizers and heat sources.

-

Disposal: Incineration with scrubbers for halogen acid abatement.

-

Transportation: Classified under UN 3077 (environmentally hazardous substances).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume